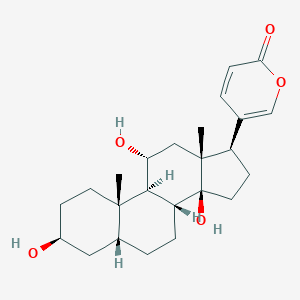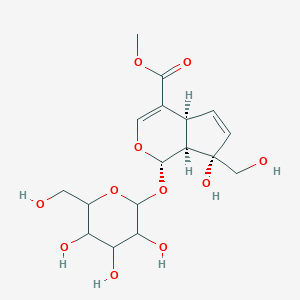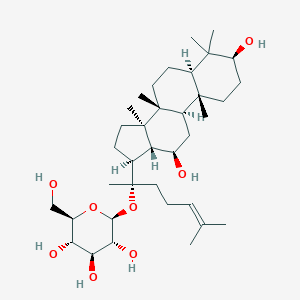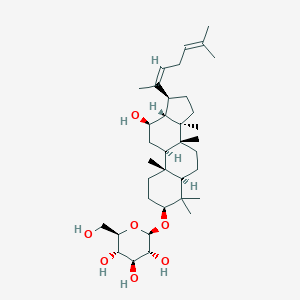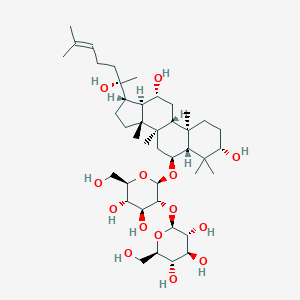
Glucosinalbine
Vue d'ensemble
Description
Glucosinalbin, also known as Sinalbin, is a glucosinolate found in the seeds of white mustard, Sinapis alba, and in many wild plant species . It is metabolized to form the mustard oil 4-hydroxybenzyl isothiocyanate by the enzyme myrosinase .
Synthesis Analysis
Glucosinalbin synthesis is under enzymatic control and the structures are derived from both protein and non-protein L-amino acids . A study has reported the isolation of Glucosinalbin from Moringa oleifera seeds, where it constitutes the major glucosinolate. Its structure was established through a seven-step chemical synthesis starting from L-rhamnose .
Molecular Structure Analysis
The molecular formula of Glucosinalbin is C14H19NO10S2 . It has an average mass of 425.431 Da and a monoisotopic mass of 425.045044 Da .
Chemical Reactions Analysis
Glucosinalbin is a sulfur-rich, anionic secondary metabolite found principally in the plant order Brassicales . The degradation and derivatisation workflows that have been utilized for conducting “glucosinolate analysis” are summarized .
Physical And Chemical Properties Analysis
Glucosinalbin is a sulfur- and nitrogen-containing secondary metabolite . It is mainly distributed in the order Brassicales .
Applications De Recherche Scientifique
Propriétés antioxydantes : La glucosinalbine, ainsi que deux autres GSL (glucoraphasatine et glucohesperine), ont démontré des effets protecteurs contre le stress oxydatif et la mort cellulaire induite par le peroxyde d’hydrogène (H2O2). Ces GSL n’ont pas affecté la viabilité des cellules cardiaques, mais ont efficacement contré les dommages oxydatifs .
Indépendamment de la signalisation du H2S : Il est intéressant de noter que, bien que le sulfure d’hydrogène (H2S) soit connu pour ses effets cardioprotecteurs, l’action protectrice des GSL était indépendante de la signalisation du H2S. Ils n’ont pas induit la libération de H2S ni modifié les niveaux endogènes de H2S dans les cellules cardiaques .
Prévention du cancer et détoxication
La this compound, comme d’autres GSL, peut être hydrolysée en isothiocyanates (ITC) lorsque les tissus végétaux sont endommagés. Ces ITC ont été associés à la prévention du cancer et à la détoxication :
Propriétés anticancéreuses : Les ITC dérivés de la this compound peuvent inhiber la croissance des cellules cancéreuses, induire l’apoptose et supprimer le développement tumoral. Ils modulent diverses voies cellulaires impliquées dans la progression du cancer .
Détoxication : Les GSL jouent un rôle dans la détoxication des composés nocifs en favorisant leur excrétion. Les ITC dérivés de la this compound renforcent les enzymes de détoxication, aidant l’organisme à éliminer les carcinogènes et autres toxines .
Effets anti-inflammatoires et immunomodulateurs
La this compound et ses produits de dégradation contribuent à la régulation du système immunitaire et au contrôle de l’inflammation :
Immunomodulation : Les GSL peuvent influencer les réponses immunitaires en affectant la production de cytokines, l’activation des cellules immunitaires et la présentation des antigènes. Les ITC dérivés de la this compound peuvent améliorer la surveillance immunitaire et les mécanismes de défense .
Activité anti-inflammatoire : Les ITC de la this compound présentent des effets anti-inflammatoires en inhibant les médiateurs et les voies pro-inflammatoires. Cette propriété peut être bénéfique pour la gestion des affections inflammatoires chroniques .
Santé métabolique et gestion du poids
Les ITC liés à la this compound peuvent avoir un impact sur la santé métabolique et le poids corporel :
Régulation métabolique : Les ITC peuvent moduler le métabolisme du glucose, les profils lipidiques et la sensibilité à l’insuline. Les ITC dérivés de la this compound peuvent contribuer à l’homéostasie métabolique .
Rôle potentiel dans l’obésité : Certaines études suggèrent que les GSL peuvent aider à réguler l’appétit et l’accumulation de graisse, ce qui pourrait contribuer à la gestion du poids .
Santé de la peau et cicatrisation des plaies
La this compound et ses dérivés peuvent avoir des bienfaits pour la peau :
Protection de la peau : Les ITC de la this compound possèdent des propriétés antioxydantes et anti-inflammatoires, ce qui pourrait favoriser la santé de la peau et la protéger des dommages causés par les UV .
Cicatrisation des plaies : Les GSL peuvent accélérer la cicatrisation des plaies en améliorant la synthèse du collagène et les processus de réparation tissulaire <svg class="icon" height="16" p-id="1735" t="170926478866
Mécanisme D'action
Target of Action
Glucosinalbin, a type of glucosinolate, is primarily found in plants of the Brassicaceae family, including Brassica crops such as broccoli, cabbage, and oilseed rape . The primary targets of glucosinalbin are the enzymes and proteins involved in the plant’s defense mechanisms, contributing to the plant’s resistance against pests and diseases .
Mode of Action
Glucosinalbin interacts with its targets by undergoing enzymatic hydrolysis, a process that releases bioactive metabolites. These metabolites play a crucial role in the plant’s defense system, contributing to its unique flavor and potential health benefits .
Biochemical Pathways
The biochemical pathway of glucosinalbin involves several processes, including the biosynthesis of glucosinolates, the hydrolysis of glucosinolates, the inhibition of glucosinolate transport processes, and the redirection of metabolic flux to glucosinolates . These processes are crucial for the production and function of glucosinalbin in the plant.
Pharmacokinetics
It is known that glucosinolates are secondary metabolites that are mainly present in plants . Therefore, the absorption, distribution, metabolism, and excretion (ADME) of glucosinalbin would largely depend on the plant’s metabolic processes.
Result of Action
The action of glucosinalbin results in the production of bioactive metabolites that confer benefits to plant defense, human health, and the unique flavor of some Brassica crops . Certain glucosinolate profiles, including potentially glucosinalbin, can have adverse effects and are known as anti-nutritional factors .
Orientations Futures
There is ongoing research to increase beneficial glucosinolates like Glucosinalbin and reduce detrimental ones in the most commonly consumed Brassica crops . The powerful CRISPR/Cas9 technique is seen as a promising tool for the improvement of glucosinolate profile and content in Brassica crops in the near future .
Analyse Biochimique
Biochemical Properties
Glucosinalbin is metabolized to form the mustard oil 4-hydroxybenzyl isothiocyanate by the enzyme myrosinase . The less sharp taste of white mustard is because 4-hydroxybenzyl isothiocyanate is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion, which are not pungent .
Cellular Effects
Glucosinalbin and its metabolites are known to modulate cellular processes important for disease treatment and prevention . These compounds play an important role in plant defense systems, particularly against various insects and pathogenic microorganisms .
Molecular Mechanism
The molecular mechanism of Glucosinalbin involves the enzyme myrosinase, which catalyzes the hydrolysis of glucosinalbin to form 4-hydroxybenzyl isothiocyanate . This compound is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion .
Temporal Effects in Laboratory Settings
The half-life of the isothiocyanate depends on the pH of the solution – the longest time is 321 minutes at pH 3, and the shortest is 6 minutes at pH 6.5 . This indicates that the effects of Glucosinalbin can change over time in laboratory settings.
Metabolic Pathways
Glucosinalbin is part of the glucosinolate metabolic pathway . This pathway involves the biosynthesis of glucosinolates, their hydrolysis by the enzyme myrosinase, and the subsequent formation of various metabolites .
Propriétés
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNBPSEKLOHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871983 | |
| Record name | 1-S-[2-(4-Hydroxyphenyl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glucosinalbin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
19253-84-0 | |
| Record name | Glucosinalbin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191 - 192 °C | |
| Record name | Glucosinalbin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)


